molecular formula C9H5BrClNO B13671059 8-Bromo-3-chloroisoquinolin-1(2H)-one

8-Bromo-3-chloroisoquinolin-1(2H)-one

Cat. No.: B13671059
M. Wt: 258.50 g/mol
InChI Key: LJULTOGHZNYIAC-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloroisoquinolin-1(2H)-one typically involves the bromination and chlorination of isoquinolinone derivatives. A common synthetic route might include:

    Starting Material: Isoquinolin-1(2H)-one.

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: Using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination and chlorination processes, optimized for yield and purity. These methods would use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Using nucleophiles such as amines or thiols.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield amino or thiol derivatives of the compound.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Using it as a building block in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: The parent compound, lacking the bromine and chlorine substituents.

    8-Bromoisoquinolin-1(2H)-one: Similar but without the chlorine atom.

    3-Chloroisoquinolin-1(2H)-one: Similar but without the bromine atom.

Uniqueness

8-Bromo-3-chloroisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

8-bromo-3-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-4-7(11)12-9(13)8(5)6/h1-4H,(H,12,13)

InChI Key

LJULTOGHZNYIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=C2)Cl

Origin of Product

United States

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